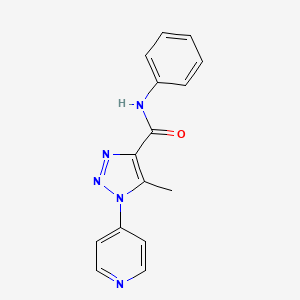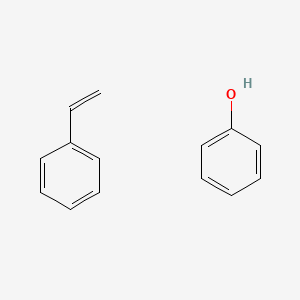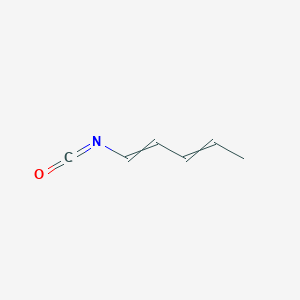![molecular formula C23H23N3 B14478336 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline CAS No. 71900-81-7](/img/structure/B14478336.png)
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline typically involves the reaction of 9H-carbazole with an appropriate aldehyde and N,N-diethylaniline. One common method is the condensation reaction between 9H-carbazole-9-carbaldehyde and N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the aniline moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbazole-9-carboxylic acid derivatives.
Reduction: Formation of 4-{[(9H-Carbazol-9-YL)aminomethyl]}-N,N-diethylaniline.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline involves its interaction with molecular targets through its imine and carbazole moieties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Another carbazole derivative used in OLEDs with similar hole-transporting properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in light-emitting diodes and perovskite solar cells.
Uniqueness
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is unique due to its specific combination of the carbazole and aniline moieties, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
71900-81-7 |
|---|---|
Molekularformel |
C23H23N3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-(carbazol-9-yliminomethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C23H23N3/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-26-22-11-7-5-9-20(22)21-10-6-8-12-23(21)26/h5-17H,3-4H2,1-2H3 |
InChI-Schlüssel |
QBMSFLUSEDUNSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)

![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)

![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)





![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)



